molecular formula C13H12N2O B029792 9-amino-3,4-dihydroacridin-1(2H)-one CAS No. 104675-26-5

9-amino-3,4-dihydroacridin-1(2H)-one

Cat. No. B029792
M. Wt: 212.25 g/mol
InChI Key: JUSJJSHTMCPMOX-UHFFFAOYSA-N
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Patent
US04754050

Procedure details

In 2 liters of tetrahydrofuran were combined 219.3 g of 2-(3-oxocyclohexen-1-yl)aminobenzonitrile hydrochloride, 250 g (2 eq) of milled K2CO3, and 3 g of CuCl catalyst. The mechanically stirred mixture was refluxed 5 hours and then filtered hot to remove the inorganic salts. The filtrate was evaporated to a residue and the residue was recrystallized twice from isopropanol to yield 77.4 g (41%) of a powder, melting point 236°-238° C.
Name
2-(3-oxocyclohexen-1-yl)aminobenzonitrile hydrochloride
Quantity
219.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three
Name
Quantity
3 g
Type
catalyst
Reaction Step Four
Yield
41%

Identifiers

REACTION_CXSMILES
Cl.[O:2]=[C:3]1[CH2:8][CH2:7][CH2:6][C:5]([NH:9][C:10]2[CH:17]=[CH:16][CH:15]=[CH:14][C:11]=2[C:12]#[N:13])=[CH:4]1.C([O-])([O-])=O.[K+].[K+]>O1CCCC1.Cl[Cu]>[NH2:13][C:12]1[C:11]2[C:10]([N:9]=[C:5]3[C:4]=1[C:3](=[O:2])[CH2:8][CH2:7][CH2:6]3)=[CH:17][CH:16]=[CH:15][CH:14]=2 |f:0.1,2.3.4|

Inputs

Step One
Name
2-(3-oxocyclohexen-1-yl)aminobenzonitrile hydrochloride
Quantity
219.3 g
Type
reactant
Smiles
Cl.O=C1C=C(CCC1)NC1=C(C#N)C=CC=C1
Step Two
Name
Quantity
250 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
3 g
Type
catalyst
Smiles
Cl[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mechanically stirred mixture was refluxed 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered hot
CUSTOM
Type
CUSTOM
Details
to remove the inorganic salts
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to a residue
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized twice from isopropanol

Outcomes

Product
Name
Type
product
Smiles
NC=1C2=CC=CC=C2N=C2CCCC(C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 77.4 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.